1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine
Description
1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine is a substituted phenethylamine derivative characterized by a bromine atom at the para position and fluorine atoms at the ortho and meta positions of the aromatic ring. This compound is structurally related to psychoactive phenethylamines but lacks the N-benzyl substitution seen in NBOMe derivatives.
Properties
Molecular Formula |
C8H8BrF2N |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
1-(4-bromo-2,5-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8BrF2N/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-4H,12H2,1H3 |
InChI Key |
IEZQFLGEDIUYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Material: 1-(4-Bromo-2,5-difluorophenyl)ethan-1-one
The key precursor for synthesizing 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine is the corresponding ketone, 1-(4-Bromo-2,5-difluorophenyl)ethan-1-one. This compound can be obtained commercially or synthesized via electrophilic bromination of 2,5-difluoroacetophenone at the para position, carefully controlling regioselectivity to introduce bromine at the 4-position. The ketone functional group serves as a reactive handle for subsequent reductive amination to install the ethanamine moiety.
Reductive Amination of the Ketone
The most widely used method for preparing 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine is through reductive amination of the corresponding ketone with ammonia or ammonium salts in the presence of a reducing agent. This method is well-documented in recent synthetic protocols for fluorinated aromatic amines:
Procedure : The ketone (1 equiv.) is dissolved in a dry solvent such as methanol under an inert atmosphere (nitrogen). Ammonium acetate (10 equiv.) is added as the ammonia source, and the mixture is stirred at room temperature for about 3 hours to form an imine intermediate.
The reaction mixture is then cooled to 0 °C, and sodium cyanoborohydride (NaBH3CN, 2 equiv.) is added slowly to reduce the imine to the amine over an additional 3 hours.
After completion, the reaction mixture is acidified with aqueous 2 M HCl to pH ~5, and methanol is removed under reduced pressure.
The residue is extracted with dichloromethane (CH2Cl2), and the aqueous phases are combined and washed with acid to remove impurities.
The combined aqueous phase is basified with 2 M NaOH to pH ~9, and the amine product is extracted into CH2Cl2, dried over sodium sulfate, filtered, and concentrated to yield the crude amine.
The product is often obtained in high purity without further purification.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 1-(4-Bromo-2,5-difluorophenyl)ethan-1-one | Starting ketone, prepared or purchased | Key precursor |
| 2 | Ammonium acetate (10 equiv.), MeOH, N2 atmosphere, rt, 3 h | Formation of imine intermediate | Imine formation |
| 3 | NaBH3CN (2 equiv.), 0 °C to rt, 3 h | Reductive amination | Formation of ethanamine |
| 4 | Acidification (2 M HCl), extraction with CH2Cl2 | Workup to remove impurities | Isolation of amine |
| 5 | Basification (2 M NaOH), extraction with CH2Cl2, drying | Final extraction and purification | Pure 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine |
Analytical and Purity Considerations
NMR Spectroscopy : ^1H NMR and ^19F NMR are essential to confirm the substitution pattern on the phenyl ring and the presence of the ethanamine side chain.
Mass Spectrometry : Confirms molecular weight and presence of bromine and fluorine isotopes.
Chromatography : HPLC or GC can be used to assess purity and monitor reaction progress.
Elemental Analysis : Verifies composition, especially halogen content.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring facilitates NAS reactions, particularly at the 4-bromo position. Key examples include:
| Reaction Type | Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C, DME/H₂O | Biaryl derivatives | 65-78% | |
| Ullmann Coupling | CuI, L-proline, K₂CO₃, DMSO, 120°C | Aryl ethers or amines | 50-62% | |
| Hydrolysis | NaOH (10%), EtOH/H₂O, reflux | 4-Hydroxy-2,5-difluorophenyl analog | 88% |
Mechanistic Notes :
-
Bromine acts as the primary leaving group due to its lower bond dissociation energy compared to fluorine.
-
Fluorine at the 2- and 5-positions directs incoming nucleophiles to the para position via resonance effects.
Amine Functional Group Reactions
The primary amine undergoes characteristic transformations:
Alkylation/Acylation
| Reaction | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 25°C | N-Methyl derivative | 92% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → 25°C | Acetamide | 85% |
Reductive Amination
| Conditions | Carbonyl Partner | Products | Yield | Source |
|---|---|---|---|---|
| NaBH₃CN, MeOH, 25°C | 4-Nitrobenzaldehyde | Secondary amine | 74% |
Oxidation Reactions
The amine group is susceptible to oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C | Nitro compound | 68% | |
| m-CPBA | CH₂Cl₂, 0°C → 25°C | N-Oxide | 55% |
Halogen Exchange Reactions
The bromine atom participates in halogen-exchange processes:
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Finkelstein Reaction | NaI, acetone, reflux | 4-Iodo-2,5-difluorophenyl | 81% |
Photochemical Reactivity
Ultraviolet irradiation induces unique transformations:
| Conditions | Observations | Products | Source |
|---|---|---|---|
| UV (254 nm), CH₃CN | C-Br bond homolysis → radical intermediates | Dehalogenated byproducts |
Stability and Side Reactions
-
Thermal Degradation : Decomposition occurs above 200°C, releasing HBr and HF gases .
-
Acid Sensitivity : Protonation of the amine group increases electrophilicity at the aromatic ring, accelerating hydrolysis.
Industrial-Scale Considerations
-
Catalyst Optimization : Pd/XPhos systems improve coupling yields to >85% in flow reactors.
-
Waste Management : Bromine recovery via KOH scrubbing reduces environmental impact.
This compound’s versatility in cross-coupling, functional group interconversion, and photochemical reactions makes it a valuable intermediate in targeted synthesis. Further studies are required to explore enantioselective transformations and catalytic cycles involving its unique halogen pattern .
Scientific Research Applications
1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to various physiological effects.
Comparison with Similar Compounds
Positional Isomers
- 1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine (Isomer) : Differs in fluorine placement (2,6 vs. 2,5). The altered halogen arrangement may affect receptor binding due to steric hindrance or electronic effects. The hydrochloride salt (CAS: 2460739-93-7) has a molecular weight of 272.52 g/mol and exhibits hazards (H302, H315) .
- 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B): Replaces fluorine with methoxy groups. 2C-B is a well-known serotonin 5-HT2A receptor agonist with hallucinogenic properties. The bromine and methoxy groups enhance lipophilicity and receptor affinity compared to the difluoro analog .
Para-Halogenated Analogs
- Br-MBA (1-(4-Bromophenyl)ethan-1-amine) : Lacks fluorine substituents, resulting in reduced electronegativity and simpler pharmacokinetics. Molecular weight: 214.07 g/mol (vs. 242.06 g/mol for the target compound) .
- 25B-NBOMe (N-Benzyl derivative) : Incorporates a 2-methoxybenzyl group on the amine, enhancing 5-HT2A affinity and psychoactivity. The target compound’s lack of this group likely reduces potency but may improve metabolic stability .
Substituent Effects on Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Key Properties |
|---|---|---|---|---|
| 1-(4-Bromo-2,5-difluoro) | Br (4), F (2,5) | 242.06 | 2.8 | High polarity, moderate lipophilicity |
| 25B-NBOMe | Br (4), OMe (2,5), N-Benzyl | 406.27 | 4.1 | High lipophilicity, potent 5-HT2A agonism |
| Br-MBA | Br (4) | 214.07 | 2.2 | Lower metabolic stability |
| 2C-B | Br (4), OMe (2,5) | 274.14 | 3.5 | Hallucinogenic, high receptor affinity |
Key Observations :
- Halogen vs. Methoxy : Fluorine’s electronegativity increases polarity, while methoxy groups enhance lipophilicity and receptor binding .
Biological Activity
1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine is a chemical compound that has gained attention due to its unique structural properties and potential biological applications. The presence of bromine and fluorine substituents on the phenyl ring significantly influences its pharmacological profile, making it a candidate for various therapeutic applications.
- Molecular Formula : C₈H₉BrF₂N
- Molecular Weight : 236.06 g/mol
- Structure : The compound features a bromo substituent and two fluorine atoms attached to a phenyl group, which enhances its lipophilicity and metabolic stability.
The biological activity of 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine primarily involves its interaction with specific molecular targets, including enzymes and receptors. This compound can alter the activity of these targets, leading to various biochemical effects. Although detailed mechanisms are still under investigation, compounds with similar structures have been shown to act as inhibitors in neurotransmitter systems, indicating potential applications in treating neurological disorders.
Biological Activity
Research indicates that this compound exhibits notable biological activity across several domains:
- Pharmacological Applications : Its fluorinated structure often enhances the pharmacological profiles of related compounds, making it suitable for drug development. Studies suggest potential roles in treating conditions related to neurotransmitter systems.
- Biochemical Assays : It is utilized in biochemical assays to study enzyme interactions and protein-ligand binding, which are critical for understanding drug-receptor interactions.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine:
- Neurotransmitter Interaction : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting that 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine may also modulate neurotransmitter activity. This could lead to applications in treating cognitive disorders .
- Inhibition Studies : Research has demonstrated that structurally related compounds can inhibit pathways associated with various diseases. For instance, studies on other halogenated compounds indicate that they can serve as inhibitors for specific kinases involved in cancer progression .
- Preclinical Models : Animal studies have indicated that compounds similar to 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine exhibit significant biological effects when administered in vivo. These effects include modulation of enzyme activity and potential therapeutic benefits in disease models .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine | C₈H₉BrF₂N | Bromo and difluoro substituents | Potential neurotransmitter modulation |
| (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine | C₈H₉BrF₂N | Similar structure with different substitution | Enhanced pharmacological profile |
| 2-(4-bromo-2,6-difluorophenyl)ethanamine | C₈H₉BrF₂N | Different position of fluorine substitutions | Investigated for pharmacological uses |
Q & A
Q. What are the recommended synthetic routes for 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine, and how can reaction conditions be optimized?
The synthesis of halogenated ethanamine derivatives typically involves reductive amination or nucleophilic substitution. For example, analogous compounds like 2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride were prepared via reduction of nitro intermediates or amination of brominated precursors . Optimizing reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) is critical to minimize side reactions, such as dehalogenation or over-reduction. Precedent studies suggest using Pd/C or NaBH₄ under controlled pH for selective amine formation . Precursors like 1-(4-Bromo-2,5-difluorophenyl)ethan-1-one (CAS 123942-11-0) may serve as starting materials for reductive amination .
Q. What spectroscopic techniques are critical for characterizing this compound, and how do substituents affect interpretation?
Key techniques include:
- NMR Spectroscopy : Fluorine (¹⁹F NMR) and bromine substituents cause significant splitting patterns and coupling constants. For example, 4-Bromo-2,5-difluoroaniline derivatives exhibit distinct ¹H NMR shifts at δ 6.8–7.2 ppm for aromatic protons, with ¹⁹F signals near -110 to -120 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: ~248 Da) and isotopic patterns from bromine.
- X-ray Crystallography : Tools like SHELXL refine crystal structures, resolving challenges from heavy atoms (Br) and fluorine’s electron-withdrawing effects .
Q. What safety protocols are essential when handling this amine in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid proximity to heat sources (P210) .
- Waste Disposal : Segregate halogenated waste and use licensed disposal services to mitigate environmental hazards (H400) .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental crystallographic data for this compound?
Discrepancies may arise from crystal packing effects or dynamic motion in solution. For example, SHELX refinement can model disorder in heavy-atom positions (e.g., Br) by partitioning occupancy or applying restraints . Pairing density functional theory (DFT) with X-ray data helps validate torsional angles and hydrogen-bonding networks. Advanced tools like Hirshfeld surface analysis quantify intermolecular interactions, resolving conflicts between predicted and observed bond lengths .
Q. What strategies mitigate competing reaction pathways during the synthesis of halogenated ethanamine derivatives?
Competing pathways (e.g., elimination or aryl halide coupling) can be suppressed by:
- Catalyst Selection : Use Pd-free systems (e.g., CuI/ligand) for amination to avoid Ullmann-type coupling .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions with brominated aromatics .
- Temperature Control : Low temperatures (-20°C to 0°C) favor kinetic control in reductive amination .
Q. How does the electronic influence of bromine and fluorine substituents affect pharmacological activity in receptor binding assays?
Bromine’s electron-withdrawing effect enhances aromatic ring rigidity, while fluorine modulates lipophilicity and metabolic stability. In serotonin receptor agonists (e.g., 25CN-NBOH derivatives), bromine at the 4-position increases binding affinity (Ki < 10 nM) by optimizing π-π stacking with hydrophobic pockets. Fluorine’s ortho/para orientation fine-tunes selectivity; 2,5-difluoro substitution reduces off-target binding at α₁-adrenergic receptors . Functional assays (e.g., β-arrestin recruitment) combined with molecular docking clarify structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
